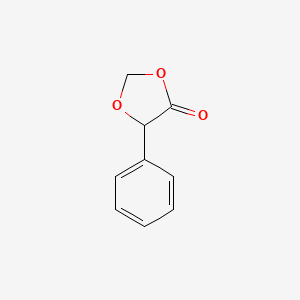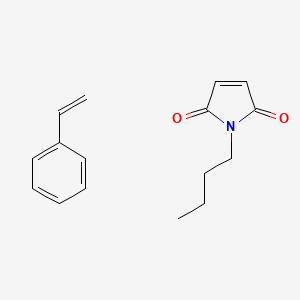
1-Butylpyrrole-2,5-dione;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butylpyrrole-2,5-dione;styrene is a compound that combines the structural features of pyrrole and styrene. Pyrrole is a five-membered nitrogen-containing heterocycle, while styrene is a vinyl aromatic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylpyrrole-2,5-dione;styrene typically involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst such as squaric acid. This reaction is carried out in water at 60°C for about 5 hours, yielding N-substituted pyrroles . Another method involves the acid-catalyzed ring-opening reaction of 2,5-dimethylfuran, leading to the formation of 2,5-hexanedione, which is then used as a starting material for the synthesis of pyrrole compounds via the Paal–Knorr reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Butylpyrrole-2,5-dione;styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and styrene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole or styrene rings.
Aplicaciones Científicas De Investigación
1-Butylpyrrole-2,5-dione;styrene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Butylpyrrole-2,5-dione;styrene involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and undergo nucleophilic attacks, facilitating various chemical transformations . The specific pathways and targets depend on the context of its use, such as in biological systems or material science applications.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery for its biological activity.
2,5-Dimethylfuran: Used as a starting material for the synthesis of pyrrole compounds.
Hexane-2,5-dione: An intermediate in the synthesis of N-substituted pyrroles.
Uniqueness
1-Butylpyrrole-2,5-dione;styrene is unique due to its combination of pyrrole and styrene moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Propiedades
Número CAS |
31153-81-8 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
1-butylpyrrole-2,5-dione;styrene |
InChI |
InChI=1S/C8H11NO2.C8H8/c1-2-3-6-9-7(10)4-5-8(9)11;1-2-8-6-4-3-5-7-8/h4-5H,2-3,6H2,1H3;2-7H,1H2 |
Clave InChI |
KNIJRHVZGDDMLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C=CC1=O.C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


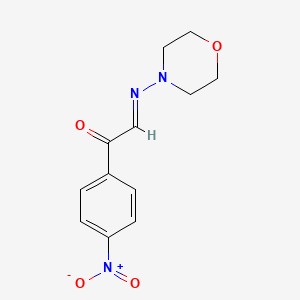
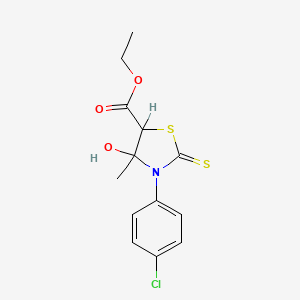
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14693646.png)
![Spiro[1,3-benzoxathiole-2,1'-cyclohexane]](/img/structure/B14693661.png)
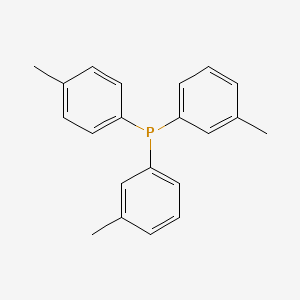


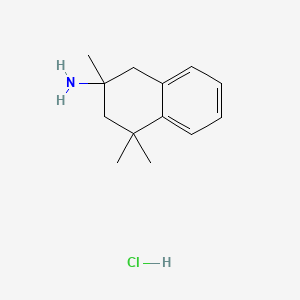
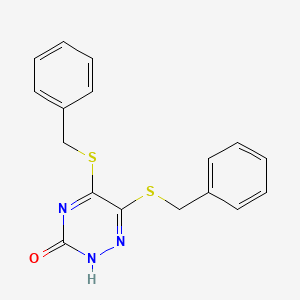
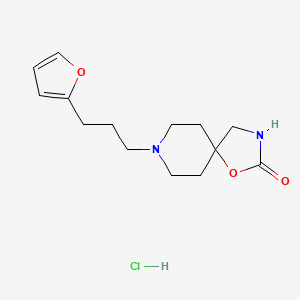
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
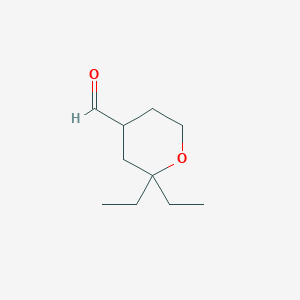
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
